Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a versatile chemical compound known for its unique structure and properties. This compound features a cyclobutane ring, a pyrazole moiety, and a formyl group, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cycloaddition reaction to form the cyclobutane ring, followed by the functionalization of the ring with the pyrazole moiety through nucleophilic substitution reactions . The formyl group is then introduced via formylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under oxidative conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of Methyl 3-(5-carboxypyrazol-1-yl)cyclobutane-1-carboxylate.
Reduction: Formation of Methyl 3-(5-hydroxymethylpyrazol-1-yl)cyclobutane-1-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole moiety can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-methylpyrazol-1-yl)cyclobutane-1-carboxylate
- Methyl 3-(5-aminopyrazol-1-yl)cyclobutane-1-carboxylate
- Methyl 3-(5-nitropyrazol-1-yl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the cyclobutane ring and the pyrazole moiety also contributes to its unique chemical and physical properties .
Properties
IUPAC Name |
methyl 3-(5-formylpyrazol-1-yl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-8(6-13)2-3-11-12/h2-3,6-7,9H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJMJMRAROPBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N2C(=CC=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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